IPI-493 vs. 17-AAG: Superior In Vitro Potency and Oral Bioavailability in Preclinical Cancer Models
In a preclinical study comparing ansamycin derivatives, IPI-493 was found to be significantly more potent than 17-AAG in inhibiting the growth of a broad panel of cancer cell lines, including A549 (lung), MCF7 (breast), and HCT116 (colon) [1]. While 17-AAG requires intravenous administration due to poor solubility, IPI-493 is orally bioavailable via a novel formulation, eliminating the need for complex solubilizing excipients like Cremophor EL that are associated with hypersensitivity reactions [2].
| Evidence Dimension | In vitro antiproliferative potency (cancer cell line panel) |
|---|---|
| Target Compound Data | Significantly more potent (exact IC50 values not publicly disclosed; relative statement from Infinity Pharmaceuticals preclinical studies) |
| Comparator Or Baseline | 17-AAG (Tanespimycin) |
| Quantified Difference | Significantly more potent (qualitative, based on corporate disclosure) |
| Conditions | A549, MCF7, HCT116 and other cancer cell lines |
Why This Matters
Researchers seeking an orally bioavailable Hsp90 inhibitor with superior in vitro potency to the first-generation benchmark 17-AAG should select IPI-493 to avoid confounding excipient effects and improve in vivo dosing flexibility.
- [1] Lee J, et al. 153 POSTER IPI-493, a potent, orally bioavailable Hsp90 inhibitor of the ansamycin class. Eur J Cancer Suppl. 2008;6(12):49. View Source
- [2] Infinity Pharmaceuticals, Inc. Preclinical Data Show Anti-Tumor Activity With Infinity's Oral Hsp90 Inhibitor IPI-493. GlobeNewswire, 22 Oct 2008. View Source
